

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation for Enantiodivergent Synthesis

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Compound of Interest		
Compound Name:	(R)-5,6,7,8-Tetrahydroquinolin-8- amine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of iridium-catalyzed asymmetric hydrogenation as a powerful tool for enantiodivergent synthesis. This cutting-edge technique allows for the selective synthesis of either enantiomer of a chiral product from a single prochiral starting material by judiciously modifying the catalytic system. This capability is of paramount importance in drug discovery and development, where the pharmacological activity of a molecule is often dictated by its stereochemistry.

Core Concept: Enantiodivergence through Catalyst Control

Enantiodivergent catalysis is a highly sought-after strategy in asymmetric synthesis. In the context of iridium-catalyzed hydrogenation, this is often achieved by manipulating the chiral environment around the iridium center. One sophisticated approach involves the use of a single chiral ligand that can generate two distinct diastereomeric catalysts. These catalyst diastereomers can then direct the hydrogenation of a prochiral substrate to furnish opposite enantiomers of the product with high stereoselectivity.

A prime example of this strategy is the enantiodivergent hydrogenation of exocyclic α,β -unsaturated lactams. By switching the N-chirality of the iridium catalyst derived from a single



P,N-ligand, either the (R)- or (S)-enantiomer of the hydrogenated lactam can be obtained in high yield and enantiomeric excess.[1]

Featured Application: Enantiodivergent Synthesis of Chiral α -Substituted Lactams

This section details the enantiodivergent asymmetric hydrogenation of exocyclic α,β -unsaturated lactams using two diastereomeric iridium catalysts, (SC,RN)-Ir-1 and (SC,SN)-Ir-2, derived from the same chiral P,N-ligand.

Data Presentation

The following tables summarize the quantitative data for the asymmetric hydrogenation of a range of exocyclic α,β -unsaturated lactams using the two diastereomeric iridium catalysts.

Table 1: Enantiodivergent Hydrogenation with Catalyst (SC,RN)-Ir-1

Substrate	Product	Yield (%)	e.e. (%)	Configuration
1a	2a	>99	98	R
1b	2b	>99	97	R
1c	2c	98	96	R
1d	2d	>99	95	R
1e	2e	97	94	R

Table 2: Enantiodivergent Hydrogenation with Catalyst (SC,SN)-Ir-2



Substrate	Product	Yield (%)	e.e. (%)	Configuration
1a	2a	>99	97	S
1b	2b	>99	96	S
1c	2c	98	95	S
1d	2d	>99	94	S
1e	2e	96	93	S

Data presented in Tables 1 and 2 are representative examples based on the findings reported in Angew. Chem. Int. Ed. 2023, 62, e202213600.

Experimental Protocols

Protocol 1: Synthesis of Diastereomeric Iridium Catalysts (SC,RN)-Ir-1 and (SC,SN)-Ir-2

A detailed, step-by-step procedure for the synthesis of the chiral P,N-ligand and the subsequent diastereoselective formation of the iridium complexes would be provided here, including reagent quantities, reaction conditions (temperature, time, solvent), and purification methods (e.g., column chromatography, crystallization). The characterization data (NMR, HRMS, X-ray crystallography) confirming the structure and stereochemistry of the catalysts would also be included.

Protocol 2: General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation of Exocyclic α , β -Unsaturated Lactams

- Catalyst Preparation: In a glovebox, the appropriate iridium catalyst ((SC,RN)-Ir-1 or (SC,SN)-Ir-2) (1 mol%) is dissolved in the reaction solvent (e.g., dichloromethane, 2 mL) in a Schlenk tube equipped with a magnetic stir bar.
- Substrate Addition: The exocyclic α,β -unsaturated lactam (0.2 mmol) is added to the catalyst solution.
- Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The tube is purged with hydrogen three times before being pressurized to the desired hydrogen pressure (e.g., 50 atm).



- Reaction Monitoring: The reaction mixture is stirred vigorously at a specified temperature (e.g., room temperature) for the indicated time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification: Upon completion of the reaction, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral lactam.
- Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

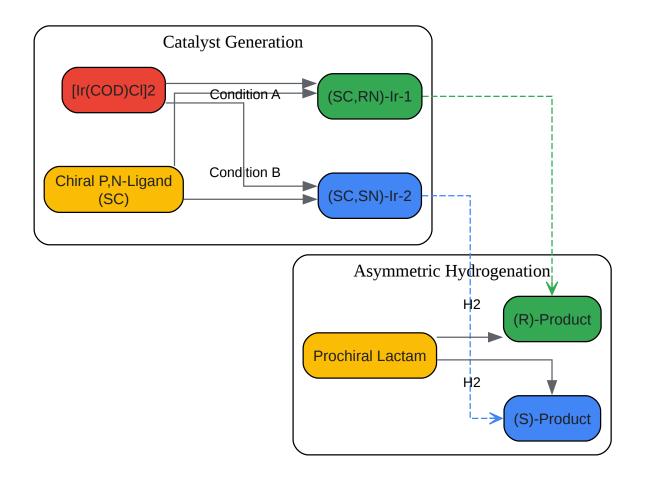
Mechanistic Insights and Visualization

The enantiodivergence observed in this system is attributed to the fixed N-chiral stereocenters of the two diastereomeric iridium complexes. The different spatial arrangements of the ligands around the iridium center in (SC,RN)-Ir-1 and (SC,SN)-Ir-2 create distinct chiral pockets. These chiral environments dictate the facial selectivity of the olefin coordination and subsequent hydride insertion, leading to the formation of opposite enantiomers of the product.

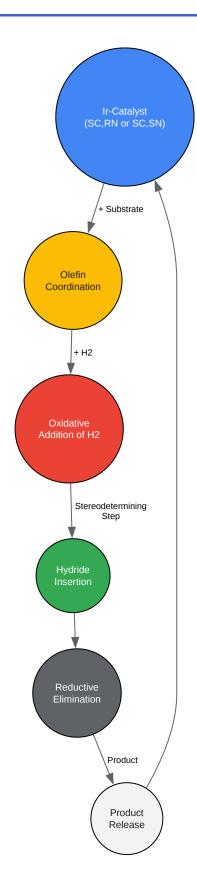
Computational studies have highlighted the crucial role of the N-H group in the catalytic activity.

Diagrams of Key Processes









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References

- 1. Enantiodivergent Hydrogenation of Exocyclic α,β-Unsaturated Lactams Enabled by Switching the N-Chirality of Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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